molecular formula C18H21N3O2S B11096180 9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile

9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile

Cat. No.: B11096180
M. Wt: 343.4 g/mol
InChI Key: WEZAFGUZTDLBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9a’-Hydroxy-1’-oxo-1’,2’,5a’,6’,7’,8’,9’,9a’-octahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 9a’-Hydroxy-1’-oxo-1’,2’,5a’,6’,7’,8’,9’,9a’-octahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the cyclohexane and pyrido[2,1-b][1,3]benzothiazole moieties, followed by their spiro fusion. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro structure. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

9a’-Hydroxy-1’-oxo-1’,2’,5a’,6’,7’,8’,9’,9a’-octahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 9a’-Hydroxy-1’-oxo-1’,2’,5a’,6’,7’,8’,9’,9a’-octahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different properties and applications.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-hydroxy-13-oxospiro[8-thia-1-azatricyclo[7.4.0.02,7]tridec-9-ene-11,1'-cyclohexane]-10,12-dicarbonitrile

InChI

InChI=1S/C18H21N3O2S/c19-10-12-15(22)21-16(24-14-6-2-5-9-18(14,21)23)13(11-20)17(12)7-3-1-4-8-17/h12,14,23H,1-9H2

InChI Key

WEZAFGUZTDLBAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)N3C(=C2C#N)SC4C3(CCCC4)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.